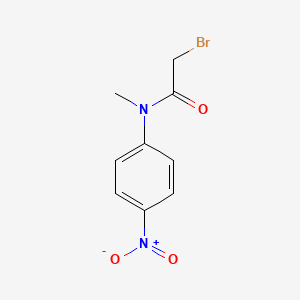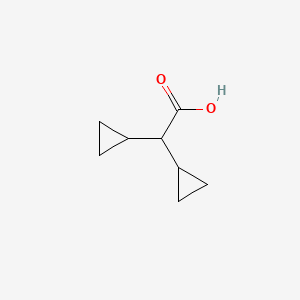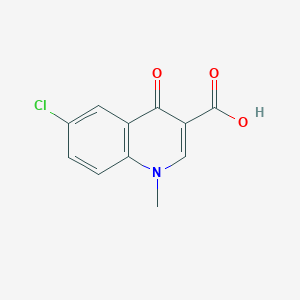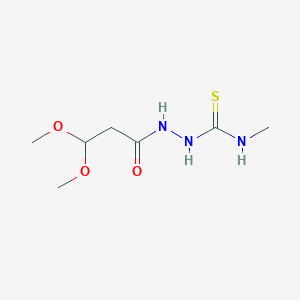
2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile
Descripción general
Descripción
2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Diversity in Chemical Reactions
2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile shows notable molecular diversity in chemical reactions. For instance, its cyclization reaction with 3-methyleneoxindoles yields functionalized 3′-iminospiro[indoline-3,2′-phenanthrenes] and other complex compounds, demonstrating its utility in synthesizing a variety of chemically significant structures (Lu, Sun, Xie, & Yan, 2016).
Fluorescent Property Studies
Another fascinating application is in the study of fluorescent properties. For example, derivatives of this compound have been synthesized and their fluorescent behaviors have been examined, indicating potential applications in materials science and molecular electronics (Jachak, Bagul, Ghotekar, & Toche, 2009).
Electron-Transporting Applications
This compound has also been incorporated into electron-transporting materials. For example, its combination with naphthalenediimide cores has led to the development of excellent electron acceptors, useful in thin-film transistor applications (Hu, Wang, Zhang, Yang, Ge, Fu, & Gao, 2017).
Antimicrobial Activity
In the field of pharmacology, derivatives of this compound have been explored for their antimicrobial activities. Certain synthesized compounds have demonstrated significant antimicrobial properties, opening up avenues for further research in this area (Gupta & Chaudhary, 2013).
Synthesis of Novel Compounds
This chemical also plays a crucial role in the synthesis of novel compounds. Various research studies have demonstrated its utility in synthesizing diverse chemical structures, such as indeno[1,2-b]pyridine and benzo[h]quinoline derivatives under specific conditions, contributing to the expansion of synthetic chemistry (Rong, Han, Jiang, & Tu, 2009).
Mecanismo De Acción
Target of Action
The primary target of 2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile is the Bcl-2 protein . The Bcl-2 (B cell lymphoma 2) family of proteins are very important therapeutic targets for malignant tumors and include Bcl-2, Bcl-xL, Mcl-1, Bfl-1/A1, Bcl-B and Bcl-w, and pro-apoptotic proteins, such as BAK, BAX, BID, BIM and BAD .
Mode of Action
The compound interacts with the Bcl-2 protein by binding to its active pockets . The lipophilic 3,4-dimethoxybenzylidene and 3,4-dihydronaphthalen-1(2H)-one could bind slightly to the active pockets of the Bcl-2 protein .
Biochemical Pathways
The compound affects the apoptosis pathway. Apoptosis is triggered by internal or external cellular stimuli, and the evasion of apoptosis is a hallmark of human cancer and contributes to the resistance to conventional therapies . Therefore, targeting key apoptosis regulators like Bcl-2 is a most promising strategy for the treatment of malignant tumors .
Pharmacokinetics
It’s worth noting that many chemotherapy drugs on the market have problems in clinical application, such as relatively low bioavailability .
Result of Action
The compound exhibits obvious anticancer activities against human neoplastic cell lines Hela, Hepg2, K562, THP-1, SW1990, MIA PaCa-2, NCI-H460 and SK-BR-3 . Its cytotoxicities for LO2 cell lines were lower than DOX, especially for 6b and 6d .
Safety and Hazards
The safety and hazards of “3,4-Dihydronaphthalen-1(2H)-one” include a hazard statement of H302 and a signal word of warning . Personal protective equipment such as eyeshields, faceshields, full-face respirator (US), gloves, multi-purpose combination respirator cartridge (US), and type ABEK (EN14387) respirator filter are recommended .
Propiedades
IUPAC Name |
2-(3,4-dihydro-2H-naphthalen-1-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-8-11(9-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-2,4,6H,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJZIWLBVDFZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C(C#N)C#N)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3034834.png)
![2-benzyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B3034836.png)

![4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034838.png)
![3,4-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3034839.png)
